2-Fluoro-4-(trifluoromethoxy)benzonitrile

Description

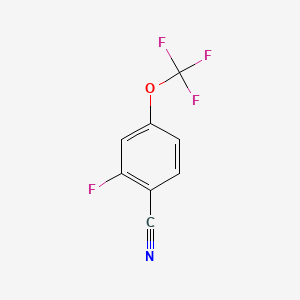

2-Fluoro-4-(trifluoromethoxy)benzonitrile is a fluorinated aromatic nitrile compound characterized by a benzonitrile backbone substituted with a fluorine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 4-position. These features make it valuable in pharmaceutical and materials science applications, particularly as intermediates in drug synthesis or organic electronic materials .

Structure

2D Structure

Properties

IUPAC Name |

2-fluoro-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4NO/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIPIWRSAUPROW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Methods

The synthesis of 2-Fluoro-4-(trifluoromethoxy)benzonitrile may involve several routes. One method includes reacting 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by adding trichloroacetonitrile at 0°C. Industrial production might use similar synthetic routes on a larger scale, using continuous flow reactors and automated systems to increase efficiency and yield.

Biological Activity and Applications

This compound shows biological activity because it can interact with various enzymes and receptors. The presence of fluorine atoms enhances its affinity for lipid membranes and proteins, which could influence enzyme kinetics and receptor binding. This compound is being explored for its potential use in developing pharmaceuticals that target diseases like cancer and infectious diseases.

Preparation of 3-fluoro-4-trifluoromethylbenzonitrile

To prepare 3-fluoro-4-trifluoromethylbenzonitrile, mechanical stirring, a reflux condenser, and a thermometer are installed on a one-liter, three-necked reaction flask. Add 166g (0.683mol) of 3-fluoro-4-methyl bromobenzene trifluoride, 92.2g (1.02mol) of cuprous cyanide, and 664mL of DMF. Under nitrogen protection, heat the mixture under stirring to reflux for 7 hours. After cooling to room temperature, pour the system into 2L of water to obtain 70g of white solid 3-fluoro-4-4-trifluoromethylbenzonitrile, with a yield of 54% and a purity of 98.2% (GC).

Preparation of 4-amino-2-trifluoromethyl benzonitrile

A novel method for preparing 4-amino-2-trifluoromethyl benzonitrile involves synthesizing it from m-trifluoromethyl fluorobenzene through positioning bromination, cyano group replacement, and aminolysis substitution in three steps. The materials for preparation, including glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol, are readily available on the market. This method uses less strong acid and cuprous cyanide compared to existing methods, while using larger amounts of glacial acetic acid, dibromohydantoin, quinoline, liquid ammonia, and ethanol. The preparation process has the advantages of easily obtained raw materials, a simple process, a short route, and simple and convenient operation. High-purity target product with a content of more than 99 percent can be obtained in only three steps, and the total product yield reaches 73 to 75 percent. Few harmful substances are emitted, making treatment easy, and the product color is consistent, with low production costs.

Preparation process of 4-amino-2-trifluoromethyl benzonitrile

- Location bromination: m-trifluoromethyl fluorobenzene, glacial acetic acid, and sulfuric acid are placed into a reactor. The mixture is stirred and heated to reflux. C5H6Br2N2O2 is added in batches and reacted for 5 to 7 hours, then washed with water ice solution to obtain 4-fluoro-2-methyl bromobenzene trifluoride. The molar ratio between C5H6Br2N2O2 and m-trifluoromethyl fluorobenzene is 0.6:1, and the glacial acetic acid consumption is 4 to 5 liters per kilogram of m-trifluoromethyl fluorobenzene. The weight ratio of sulfuric acid to m-trifluoromethyl fluorobenzene is (5-20):100.

- Cyanic acid displacement: Quinoline and cuprous cyanide are added to the 4-fluoro-2-methyl bromobenzene trifluoride obtained in the first step under stirring and refluxing conditions. After dripping, the reaction is refluxed for about 20 hours. 4-fluoro-2-trifluoromethyl cyanobenzene is distilled out via steam distillation. The consumption of quinoline is 3 to 5 liters per kilogram of 4-fluoro-2-methyl bromobenzene trifluoride. The molar ratio of cuprous cyanide to 4-fluoro-2-methyl bromobenzene trifluoride is (1-1.1):1.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethoxy)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₃F₄NO

- Molecular Weight : 205.11 g/mol

- CAS Number : 1240256-78-3

- IUPAC Name : 2-fluoro-4-(trifluoromethoxy)benzonitrile

- Appearance : Typically a white solid or liquid depending on the purity and form.

The compound's structure allows it to participate in a variety of chemical reactions, making it valuable for synthetic applications. Its low solubility in water and high thermal stability also contribute to its effectiveness in industrial processes.

Pharmaceutical Development

This compound is extensively used as an intermediate in the synthesis of pharmaceutical compounds. Its fluorinated structure enhances biological activity and selectivity, making it crucial in the development of:

- Anti-inflammatory drugs

- Anti-cancer agents

The trifluoromethoxy group increases lipophilicity, aiding in drug absorption and efficacy.

Agricultural Chemicals

This compound is also utilized in formulating agrochemicals such as herbicides and pesticides. The trifluoromethoxy group contributes to its effectiveness by targeting specific plant processes while minimizing environmental impact. This dual functionality makes it a preferred choice in sustainable agricultural practices.

Material Science

In material science, this compound serves as a precursor for advanced materials, including:

- Polymers with enhanced thermal stability

- Coatings that require chemical resistance

These materials are suitable for harsh environments, making them valuable in industries ranging from electronics to aerospace.

Fluorinated Compounds Research

Researchers utilize this compound to study the properties of fluorinated compounds, which often exhibit unique characteristics such as increased reactivity and stability. This research can lead to innovative applications across various fields including:

- Medicinal chemistry

- Environmental science

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard for calibration purposes. Its consistent properties help ensure accurate measurements in complex mixtures, which is critical for quality control in laboratories.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can also influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic profile.

Comparison with Similar Compounds

Key Research Findings

Substituent Position Matters : Isomers like 4-Fluoro-2-(trifluoromethyl)benzonitrile exhibit distinct reactivity in palladium-catalyzed reactions compared to the 2-Fluoro-4-CF₃ analog due to electronic and steric differences .

Electron-Withdrawing Effects : The -OCF₃ group in this compound provides moderate electron withdrawal compared to -CF₃, enabling tunable charge transport in organic semiconductors .

Biological Activity: Introduction of amino groups (e.g., 2-Amino-4-(trifluoromethoxy)benzonitrile) enhances binding affinity to enzymatic targets, as seen in agrochemical inhibitors .

Biological Activity

2-Fluoro-4-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound with notable biological activity and potential applications in medicinal chemistry. Its unique structure, characterized by the presence of fluorine and trifluoromethoxy groups, enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development and biochemical research.

| Property | Value |

|---|---|

| Chemical Formula | C8H3F4NO |

| Molecular Weight | 205.11 g/mol |

| CAS Number | 1240256-78-3 |

| IUPAC Name | This compound |

| SMILES Notation | C1=CC(=C(C=C1OC(F)(F)F)F)C#N |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The presence of fluorine atoms enhances the compound's affinity for lipid membranes and proteins, potentially influencing enzyme kinetics and receptor binding.

- Enzyme Interactions : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Binding : It has been suggested that fluorinated compounds can enhance binding affinity to G protein-coupled receptors (GPCRs), which play critical roles in signal transduction.

Drug Development

Research indicates that this compound is being explored for its potential use in developing pharmaceuticals targeting various diseases, including cancer and infectious diseases. The trifluoromethoxy group is known to improve the pharmacokinetic properties of drug candidates.

Case Studies

- Antiviral Activity : Preliminary studies suggest that compounds similar to this compound exhibit antiviral properties by interfering with viral replication mechanisms. This could lead to the development of novel antiviral agents.

- Anticancer Research : In vitro studies have shown that fluorinated benzonitriles may induce apoptosis in cancer cell lines, suggesting potential as anticancer therapeutics.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Fluoro-4-(trifluoromethyl)benzonitrile | Fluorine and trifluoromethyl groups | Potential enzyme inhibitor |

| 4-(Trifluoromethoxy)benzonitrile | Trifluoromethoxy group | Modulator of GPCRs |

| 2-Fluoro-4-methoxybenzonitrile | Fluoro and methoxy groups | Anticancer activity |

Research Findings

Recent investigations into the biological activity of this compound have highlighted several key findings:

- Enhanced Lipophilicity : The addition of trifluoromethoxy increases the compound's ability to permeate biological membranes, facilitating better bioavailability.

- Potential for Targeted Therapy : The unique electronic properties imparted by fluorination may allow for selective targeting of specific molecular pathways in disease states.

Q & A

Q. How to resolve overlapping signals in ¹H NMR due to fluorine coupling?

- Methodological Answer : Use ¹H-¹⁹F HOESY or 2D NMR to decouple J(F-H) interactions. For example, the aromatic proton at C3 couples with both F (J = 8.5 Hz) and CF₃O (J = 2.1 Hz), resolved at 500 MHz in CDCl₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.